molecular formula C15H10O6 B3045478 3,6,2',3'-Tetrahydroxyflavone CAS No. 108239-98-1

3,6,2',3'-Tetrahydroxyflavone

Cat. No.: B3045478
CAS No.: 108239-98-1
M. Wt: 286.24 g/mol
InChI Key: KQRPHHDERPYSPX-UHFFFAOYSA-N
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Description

3,6,2’,3’-Tetrahydroxyflavone is a flavonoid compound belonging to the class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. This compound is characterized by the presence of four hydroxyl groups attached to its flavone backbone, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,2’,3’-Tetrahydroxyflavone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: The starting material, such as 2,6-dimethoxy-1,4-benzoquinone, is reduced to the corresponding quinol.

    Friedel-Crafts Acetylation: The quinol undergoes Friedel-Crafts acetylation with p-methoxybenzaldehyde.

    Claisen-Schmidt Condensation: The acetylated product is subjected to Claisen-Schmidt condensation.

    Cyclization: The intermediate product undergoes cyclization to form the flavone structure.

    Demethylation: The final step involves demethylation to yield 3,6,2’,3’-Tetrahydroxyflavone.

Industrial Production Methods: Industrial production of 3,6,2’,3’-Tetrahydroxyflavone may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective starting materials, efficient catalysts, and scalable reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,6,2’,3’-Tetrahydroxyflavone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroflavones.

    Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products:

Scientific Research Applications

3,6,2’,3’-Tetrahydroxyflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,2’,3’-Tetrahydroxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,6,2’,3’-Tetrahydroxyflavone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to other flavonoids. This unique structure contributes to its specific interactions with molecular targets and its potential therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydroxyphenyl)-3,6-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-7-4-5-11-9(6-7)13(19)14(20)15(21-11)8-2-1-3-10(17)12(8)18/h1-6,16-18,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRPHHDERPYSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350980
Record name 3,6,2',3'-Tetrahydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108239-98-1
Record name 3,6,2',3'-Tetrahydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,2',3'-Tetrahydroxyflavone
Reactant of Route 2
3,6,2',3'-Tetrahydroxyflavone
3-Hydroxy-6,2',3'-trimethoxyflavone
3,6,2',3'-Tetrahydroxyflavone
Reactant of Route 4
3,6,2',3'-Tetrahydroxyflavone
Reactant of Route 5
3,6,2',3'-Tetrahydroxyflavone
Reactant of Route 6
3,6,2',3'-Tetrahydroxyflavone

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